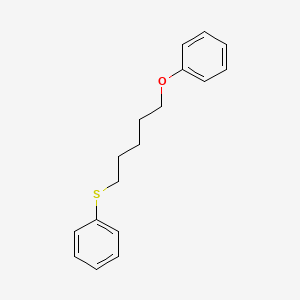

Benzene, ((5-phenoxypentyl)thio)-

Description

Structure

3D Structure

Properties

CAS No. |

59950-12-8 |

|---|---|

Molecular Formula |

C17H20OS |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

5-phenoxypentylsulfanylbenzene |

InChI |

InChI=1S/C17H20OS/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

XJRKBEYACQXERP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCSC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 5 Phenoxypentyl Thio and Analogous Compounds

Strategies for Carbon-Sulfur (C-S) Bond Formation

The formation of a C-S bond is the linchpin in the synthesis of thioethers. The most common strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org These methods are widely used due to the ready availability of the starting materials. jmaterenvironsci.com

Nucleophilic Approaches to Thioethers

Nucleophilic substitution reactions represent a traditional and still widely practiced approach to thioether synthesis. These methods typically involve a thiol or thiolate anion as the sulfur nucleophile. acsgcipr.org

A primary and widely utilized method for the synthesis of thioethers is the alkylation of thiols with alkyl halides. jmaterenvironsci.com This SN2 reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent can be critical to the success of the reaction. For instance, cesium carbonate has been shown to be effective in promoting the S-alkylation of various thiols with alkyl halides in DMF.

A specific example relevant to the synthesis of the target molecule would involve the reaction of thiophenol with a 5-phenoxypentyl halide (e.g., 1-bromo-5-phenoxypentane). The reaction would be facilitated by a base to generate the thiophenolate anion, which then displaces the halide to form Benzene (B151609), ((5-phenoxypentyl)thio)-.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Thiophenol | 5-phenoxypentyl bromide | Cesium Carbonate | DMF | Benzene, ((5-phenoxypentyl)thio)- |

| Aryl/Alkyl Thiols | Alkyl Halides | Tetrabutylammonium hydroxide | Neat | Symmetrical/Unsymmetrical Thioethers |

This table illustrates generalized conditions for the alkylation of thiols.

An alternative to using halogenated precursors is the direct dehydrative coupling of alcohols and thiols. This method is considered more atom-economical and environmentally friendly as the only byproduct is water. chemrevlett.com While traditionally requiring strong acidic conditions, which can limit functional group tolerance, recent advancements have seen the development of metal-catalyzed and metal-free methods that proceed under milder conditions. chemrevlett.comnih.gov

For example, various alcohols and thiols can be converted to thioethers using triflic acid as a catalyst or a recyclable solid acid catalyst like Nafion®. nih.govresearchgate.net Transition metal catalysts, such as those based on zinc, have also been employed for the dehydrative thioetherification of benzylic alcohols with thiols. chemrevlett.com A potential synthesis of Benzene, ((5-phenoxypentyl)thio)- via this route would involve the reaction of thiophenol with 5-phenoxypentan-1-ol in the presence of a suitable catalyst.

| Alcohol | Thiol | Catalyst | Conditions | Product |

| Benzylic Alcohols | Thiophenols | ZnCl₂ (10 mol%) | Ambient temperature | Alkyl-aryl thioethers |

| Various Alcohols | Various Thiols | Triflic acid or Nafion® | 80 °C, 2-6 h | Thioethers |

This table provides examples of dehydrative thioetherification reactions.

A less common but effective method for the synthesis of aryl alkyl thioethers involves the simultaneous diazotization of an aromatic amine and subsequent nucleophilic displacement by a thiol. utrgv.eduresearchgate.net This one-pot reaction avoids the isolation of potentially unstable diazonium salts. utrgv.edu The process is initiated by the in-situ formation of a diazonium salt from an aniline (B41778) derivative, which is then immediately reacted with a thiol to yield the corresponding aryl alkyl thioether. utrgv.edu This method has been successfully used to introduce various alkylthio substituents, including sterically hindered ones, onto an aromatic ring without the need for transition metal catalysts. utrgv.eduresearchgate.net

To synthesize an analog of the target compound using this method, one could start with an appropriately substituted aniline, such as 4-aminobenzenethiol, and react it with sodium nitrite (B80452) and 5-phenoxypentyl bromide in a suitable solvent system.

| Aromatic Amine | Thiol/Alkyl Halide | Reagent | Conditions | Product |

| Aniline Derivatives | Alkanethiols | NaNO₂, conc. HCl | Acetonitrile, <30 min | Alkylthio benzene derivatives |

This table outlines the general conditions for simultaneous diazotization and nucleophilic displacement.

Transition Metal-Catalyzed C-S Bond Construction

Transition metal catalysis has emerged as a powerful tool for the formation of C-S bonds, often offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium catalysts are particularly versatile in C-S bond formation. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for the synthesis of thioethers. youtube.com For instance, the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand can afford aryl thioethers. rsc.org

A notable development is the palladium-catalyzed intermolecular transthioetherification of aryl halides with existing thioethers or thioesters. rsc.orgrsc.org This method allows for the transfer of a thioalkyl or thioaryl group from one molecule to another. Furthermore, palladium, in conjunction with other metals like gold, can catalyze tandem reactions to form complex thioethers. For example, a palladium/gold-catalyzed reaction of a propargyl alcohol with a thiol can lead to the formation of a keto thioether through a sequence of thiol addition and rearrangement. acs.org

| Aryl Halide | Sulfur Source | Catalyst System | Conditions | Product |

| Aryl Halides | Thioethers/Thioesters | PdCl₂/Xantphos | 130 °C, 16 h | Aryl Sulfides/Thioesters |

| Arylboronic acid | 2-Bromothiophene | Palladium catalyst | Not specified | Aryl-thiophene |

This table summarizes examples of palladium-catalyzed C-S bond formation reactions.

Palladium-Catalyzed Reactions

Arylation of C(sp³)-S Bonds in Thioethers

The functionalization of thioethers can also occur via the cleavage and subsequent formation of C(sp³)–S bonds. A metal-free method has been developed for the selective cleavage of C(sp³)–S bonds in thioethers to create unsymmetrical disulfides using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This process involves the generation of halosulfonium intermediates, which then lead to the desired disulfide products through a disulfide exchange. organic-chemistry.org The selectivity of the cleavage follows the order: furfuryl C(sp³)–S > benzyl (B1604629) C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S. organic-chemistry.org

Another strategy involves the transformation of arylmethyl thioethers into other functional groups. Using N-chlorosuccinimide (NCS), arylmethyl thioethers can be converted into aryl aldehydes or dithioacetals, depending on the solvent used. mdpi.com These transformations highlight the reactivity of the C(sp³)–S bond and provide alternative synthetic routes to valuable organic compounds. mdpi.com

Zinc-based catalysts offer a non-toxic, inexpensive, and environmentally friendly alternative for C-S cross-coupling reactions. theaic.orgrsc.org An efficient protocol for the S-arylation of both aryl and alkyl thiols with various aryl halides (iodides, bromides, and chlorides) has been developed using an in-situ generated Et₂Zn-proline catalytic system. theaic.org This triphenylphosphine-free method demonstrates great functional group tolerance and provides high yields under mild reaction conditions. theaic.org

The proposed mechanism involves the in-situ formation of a tetra-coordinated zinc-complex from Et₂Zn and L-proline. theaic.org This complex undergoes oxidative addition with an aryl halide, followed by ligand exchange with a sodium thiolate, and finally, reductive elimination to afford the thioether product and regenerate the catalyst. theaic.org Other zinc catalysts, such as ZnI₂ and ZnCl₂, have also been effectively used for the dehydrative thioetherification of alcohols with thiols. chemrevlett.com

Table 2: Zinc-Catalyzed Thioetherification Systems

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Et₂Zn / L-proline / NaOᵗBu | Aryl/Alkyl thiols + Aryl halides | Mild conditions, high yields, triphenylphosphine-free. | theaic.org |

| ZnI₂ | Benzylic alcohols + Thiols | First reported metal-catalyzed dehydrative thioetherification. | chemrevlett.com |

| ZnCl₂ | Benzylic alcohols + Thiophenols | Inexpensive catalyst, ambient conditions, catalyst is reusable. | chemrevlett.com |

Nickel-Catalyzed Nucleophilic Substitution for Organosulfur Compounds

Nickel catalysis has emerged as a powerful and economical alternative to palladium for forging C-S bonds. dal.ca These methods are significant due to the prevalence of organosulfur compounds in pharmaceuticals and organic materials. chemrxiv.orgresearchgate.net Nickel-catalyzed reactions often exhibit high efficiency and broad functional group tolerance. rsc.org

Various nickel-catalyzed strategies for thioether synthesis have been reported:

Decarbonylative Thioetherification : A nickel/dcypt catalyst system can be used to synthesize aryl alkyl thioethers from thioesters, with zinc powder acting as a reductant to regenerate the Ni(0) catalyst. nih.gov

Carbosulfenylation of Alkenes : A multi-component reaction involving the nickel-catalyzed 1,2-carbosulfenylation of unactivated alkenes with organoboron nucleophiles and specialized N-(arylsulfenyl)arenesulfonamide electrophiles yields structurally complex organosulfur products with unique syn-stereoselectivity. chemrxiv.org

Mechanochemical Cross-Coupling : An efficient and environmentally friendly thiolation method uses ball milling to facilitate a nickel-catalyzed cross-coupling reaction between disulfides and various bromides. rsc.org This approach has a wide substrate scope and compares favorably to traditional solution-phase methods. rsc.org

Using Xanthates as Thiol-Free Reagents : Xanthates can serve as thiol surrogates in reactions with aryl and alkyl halides to produce aryl and dialkyl thioethers, respectively. mdpi.com

These diverse nickel-catalyzed methods underscore the versatility of nickel in constructing C-S bonds, providing access to a wide array of thioethers through various mechanistic pathways. dal.canih.gov

Bismuth(III) catalysts provide an effective means for the dehydrative thioetherification, particularly involving phenolic hydroxy groups. acs.orgacs.orgfigshare.com In this reaction, a bismuth catalyst facilitates the dehydrative substitution of phenolic hydroxy groups with thiols to form C–S bonds, generating only water as a byproduct. acs.orgnih.gov

The reaction proceeds under relatively mild conditions and shows excellent chemoselectivity. acs.orgacs.org For instance, when 2-naphthol (B1666908) reacts with a thiol in the presence of a bismuth catalyst, selective C-S bond formation occurs to yield the naphthyl thioether, without the formation of a C-O bond. acs.org This selectivity indicates that the bismuth catalyst assists in the selective cleavage of the phenolic hydroxy group, which then acts as a leaving group. acs.org The proposed mechanism involves the binding of the phenolic anion to the bismuth catalyst, which facilitates the cleavage of the C-O bond, followed by nucleophilic attack by the thiol. acs.org

Table 3: Bismuth-Catalyzed Dehydrative Thioetherification

| Catalyst | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Bismuth(III) triflate (Bi(OTf)₃) | Phenols/Naphthols + Thiols | Aryl thioethers | Efficient dehydrative C-S bond formation, H₂O as the only byproduct, excellent chemoselectivity. | acs.orgacs.orgnih.gov |

Radical-Mediated Synthesis of Thioethers

Radical reactions offer an alternative pathway for the synthesis of thioethers, often proceeding under conditions distinct from metal-catalyzed methods.

An efficient, one-pot protocol has been developed for the synthesis of quinonyl alkyl/aryl thioethers through the oxidative radical C–H/S–H cross-coupling of hydroquinones with thiols. rsc.orgresearchgate.netrsc.org This method utilizes chromic acid (H₂CrO₄), generated from CrO₃ and water, as a powerful oxidant. rsc.org The reaction is atom-economic and avoids the need for pre-functionalization of the substrates. rsc.org

The proposed mechanism involves a one-electron transfer reaction. rsc.org The thiol reacts with chromic acid to form a chromate (B82759) thioester, which then generates a thiyl radical. rsc.org Concurrently, the hydroquinone (B1673460) is oxidized to a semi-quinone radical. rsc.org The cross-coupling of the thiyl radical and the semi-quinone radical leads to the formation of the quinonyl thioether product in moderate to good yields. rsc.orgresearchgate.net This method is compatible with a wide variety of thiols, including alkyl and aryl thiols. researchgate.net

Table 4: Oxidative Radical Coupling for Quinonyl Thioether Synthesis

| Oxidant | Substrates | Proposed Intermediates | Product | Reference |

|---|---|---|---|---|

| Chromic Acid (H₂CrO₄) | Hydroquinones + Alkyl/Aryl Thiols | Thiyl radical and Semi-quinone radical | Quinonyl alkyl/aryl thioethers | rsc.orgresearchgate.net |

Electroreductive Desulfurative Transformations Utilizing Thioethers as Alkyl Radical Precursors

Aryl alkyl thioethers, such as Benzene, ((5-phenoxypentyl)thio)-, are valuable precursors for generating C-centered alkyl radicals through electroreductive desulfurative processes. researchgate.netresearchgate.net This approach offers a powerful and selective method for chemical synthesis under mild conditions. nih.govdigitellinc.com The transformation demonstrates high selectivity for the cleavage of the C(sp³)–S bond, a pathway that is distinct from traditional transition metal-catalyzed reactions. researchgate.netresearchgate.netnih.gov

The mechanism of this transformation is believed to involve a single-electron transfer to the thioether, which leads to the cleavage of the C–S bond. chemrxiv.org This can occur through either a concerted process or a stepwise sequence involving a radical-anion intermediate, depending on the specific substrate. researchgate.netresearchgate.net For instance, benzylic thioethers tend to undergo spontaneous C(sp³)–S bond cleavage upon receiving a single electron. chemrxiv.org The resulting alkyl radicals can then participate in various bond-forming reactions, including C–H and C–C bond formations. researchgate.netresearchgate.net

This electrochemical method has been successfully applied in several synthetic protocols, including:

Hydrodesulfurization: This process yields alkanes with a broad tolerance for different functional groups. nih.govdigitellinc.com

Giese-type cross-coupling: This represents the first instance of desulfurative C(sp³)–C(sp³) bond formation. nih.govdigitellinc.com

Electrocarboxylation: A synthetically relevant protocol using thioethers as starting materials. nih.govdigitellinc.com

Notably, thioethers have been shown to be more efficient as alkyl radical precursors compared to their sulfone counterparts, indicating their significant potential in future desulfurative transformations. nih.govdigitellinc.com

Assembly of the Phenoxypentyl Side Chain

The construction of the phenoxypentyl side chain can be efficiently achieved through a two-step process involving an olefination reaction followed by hydrogenation.

Olefination Reactions (e.g., Wittig Reactions) involving Phenoxyalkyl Intermediates

The Wittig reaction is a widely utilized method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orglumenlearning.comwikipedia.org To assemble the precursor to the phenoxypentyl side chain, a phenoxy-functionalized aldehyde or ketone can be reacted with an appropriate Wittig reagent.

The first step in a Wittig synthesis is the preparation of the phosphonium ylide. masterorganicchemistry.com This is typically done by reacting triphenylphosphine (B44618) with an alkyl halide in an SN2 reaction to form a phosphonium salt. lumenlearning.comlibretexts.org This salt is then deprotonated with a strong base, such as n-butyllithium, to yield the nucleophilic ylide. lumenlearning.commasterorganicchemistry.comlibretexts.org

The ylide then reacts with a carbonyl compound. For instance, a phenoxyalkyl phosphonium ylide could react with an appropriate aldehyde to form an unsaturated phenoxyalkyl precursor. The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, which typically have an electron-withdrawing group, tend to produce (E)-alkenes, while non-stabilized ylides result in (Z)-alkenes. organic-chemistry.orgwikipedia.org The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orglumenlearning.com

Recent advancements have focused on developing catalytic versions of the Wittig reaction to improve its efficiency and sustainability. organic-chemistry.org Additionally, tandem reactions combining Michael additions with the Wittig reaction have been developed to create multifunctional molecules in a highly stereoselective manner. organic-chemistry.org

Hydrogenation of Unsaturated Phenoxyalkyl Precursors

Following the olefination step, the resulting unsaturated phenoxyalkyl precursor is subjected to hydrogenation to saturate the carbon-carbon double bond, yielding the final phenoxypentyl side chain. This reduction is typically carried out using catalytic hydrogenation.

A variety of catalysts can be employed for this transformation, with noble metals from Group VIII of the periodic table, such as palladium and platinum on an alumina (B75360) support, being particularly effective. google.com Raney nickel also serves as a suitable catalyst. google.com The reaction is generally conducted in the liquid phase at temperatures ranging from 40°C to 200°C and hydrogen pressures between 200 and 500 psig. google.com The amount of catalyst used is typically between 0.005 and 0.2% by weight relative to the starting material. google.com

Recent research has also explored innovative bi-functional catalysts, such as Al-Ni-P systems, for the selective hydrogenation of unsaturated aldehydes in the presence of an alcohol to directly synthesize unsaturated ethers. mdpi.com These heterogeneous catalysts have shown high efficiency under mild conditions, such as 0.1 MPa of H₂ at 393 K. mdpi.com

The table below summarizes typical catalysts and conditions used for hydrogenation reactions.

| Catalyst | Support | Temperature (°C) | Pressure (psig) | Phase |

| Palladium | Alumina | 50-180 | 250-350 | Liquid |

| Platinum | Alumina | 50-180 | 250-350 | Liquid |

| Raney-Nickel | - | 40-200 | 200-500 | Liquid |

| Al-Ni-P | - | ~120 (393 K) | ~14.5 (0.1 MPa) | Liquid |

Functionalization and Modification of the Benzene Ring

Further modification of the "Benzene, ((5-phenoxypentyl)thio)-" structure can be achieved by functionalizing the benzene ring.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing substituents onto an aromatic ring. byjus.com The reaction involves an electrophile attacking the electron-rich pi system of the benzene ring, leading to the substitution of a hydrogen atom. libretexts.org

Halogenation is a common EAS reaction that introduces halogen atoms (Cl, Br, I) onto the benzene ring. byjus.com For typical aromatic compounds like benzene and its derivatives, a Lewis acid catalyst such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃) is required to activate the halogen, making it a more potent electrophile. wikipedia.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the aromatic ring. libretexts.orgyoutube.com

The reaction mechanism proceeds in two main steps:

Attack of the aromatic ring on the activated electrophile, which forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation of the arenium ion by a weak base, which restores the aromaticity and yields the halogenated product. byjus.com

The regioselectivity of the halogenation of a substituted benzene ring, such as in Benzene, ((5-phenoxypentyl)thio)-, is directed by the existing substituent. The thioether group (–S-R) is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. It is, however, also a deactivating group due to the inductive effect of the electronegative sulfur atom. The phenoxy group on the pentyl chain is electronically distant and would have a negligible directing effect on the thioether-substituted ring.

The table below shows common reagents used for the halogenation of aromatic rings.

| Halogenation | Reagent | Catalyst |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ |

| Bromination | Br₂ | FeBr₃ |

| Iodination | I₂ | Oxidizing agent (e.g., HNO₃, HIO₃) |

Nitration

Nitration, the introduction of a nitro group (-NO2) onto an aromatic ring, is a classic example of electrophilic aromatic substitution. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. For substrates similar to Benzene, ((5-phenoxypentyl)thio)-, the orientation of nitration will be directed by the existing substituents. The thioether group is an ortho-, para-directing group, while the phenoxy group is also ortho-, para-directing. The interplay of these groups will determine the regioselectivity of the nitration.

Recent studies have explored more regioselective and milder nitration methods. For instance, silica-supported aluminum nitrate (B79036) has been shown to be an effective reagent for the nitration of phenols and phenyl ethers, often leading to high ortho-selectivity at room temperature. researchgate.net Such methodologies could be adapted for the nitration of phenoxyalkyl phenyl sulfides to control the position of the incoming nitro group. The synthesis of polysubstituted benzenes often requires careful planning of the sequence of electrophilic substitution reactions to achieve the desired isomer. libretexts.org

Sulfonation as a Directing or Blocking Group Strategy

Sulfonation, the introduction of a sulfonic acid group (-SO3H), is another important electrophilic aromatic substitution reaction. A key feature of sulfonation is its reversibility. khanacademy.org This characteristic allows the sulfonic acid group to be used as a temporary blocking group to control the regioselectivity of other electrophilic substitution reactions. For example, by blocking a more reactive position with a sulfonic acid group, another electrophile can be directed to a different position. The sulfonic acid group can then be removed by treatment with dilute acid. khanacademy.org

In the synthesis of substituted analogs of Benzene, ((5-phenoxypentyl)thio)-, sulfonation could be strategically employed to direct other functional groups to specific positions on either of the phenyl rings. For instance, if a particular substitution pattern is desired that is not accessible through direct electrophilic attack, a sulfonation-desulfonation sequence can provide a viable synthetic route.

Friedel-Crafts Reactions for Alkyl or Acyl Group Introduction

Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring and are broadly categorized into alkylation and acylation. wikipedia.org These reactions proceed via electrophilic aromatic substitution and are crucial for introducing carbon-based functional groups.

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. Modern variations have sought to overcome these limitations. For instance, recent work has demonstrated the use of aryl carbonyls and carbinols as proelectrophiles for Friedel-Crafts benzylation and alkylation using a combination of borane-ammonia and TiCl4, expanding the scope of usable substrates. rsc.orgresearchgate.net

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl halide or anhydride, also in the presence of a Lewis acid catalyst. wikipedia.org This reaction is generally more controlled than alkylation as the product, an aryl ketone, is deactivated towards further reaction, thus preventing polyacylation. The resulting ketone can then be reduced to the corresponding alkyl group if desired. A recent strategy involves a Friedel-Crafts-type arylation to convert alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-diaryl esters. acs.org Intramolecular Friedel-Crafts reactions are also valuable for synthesizing cyclic structures, such as thioxanthenes. researchgate.net

Ruthenium-Catalyzed Cycloaddition Reactions for Substituted Benzene Derivatives

Ruthenium-catalyzed cycloaddition reactions have emerged as powerful and atom-economical methods for constructing substituted benzene rings. nih.govrsc.org Specifically, the [2+2+2] cycloaddition of alkynes offers a direct route to polysubstituted aromatic compounds. rsc.org This approach can be particularly useful for creating complex substitution patterns that are difficult to achieve through traditional electrophilic substitution methods.

One notable example is the one-pot, intermolecular [2+2+2] cycloaddition of two equivalents of an alkyne with one equivalent of another alkyne, catalyzed by an air-stable ruthenium(II) complex. nih.govrsc.org This method has been shown to be effective for a variety of internal alkynes, leading to substituted benzenes in high yields and with high chemoselectivity. nih.govrsc.org The scope of these reactions has been extended to include various functional groups, demonstrating their versatility in organic synthesis. acs.orgnih.govacs.org

Synthetic Approaches for Regioisomeric and Stereoisomeric Control in Analogous Systems

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules, including analogs of Benzene, ((5-phenoxypentyl)thio)-.

Regioselective Synthesis: The synthesis of thioethers often involves the reaction of a thiol with an electrophile. Controlling the site of reaction, or regioselectivity, is crucial when multiple reactive sites are present. For instance, enzymatic methods using lantibiotic synthetases have been shown to generate thioether cross-links with a degree of regioselectivity. nih.gov In non-enzymatic approaches, methods like iodine-promoted synthesis have been developed for the highly regioselective preparation of aromatic thioethers. researchgate.net Thiourea-mediated synthesis also offers a regioselective route to both symmetrical and unsymmetrical thioethers, avoiding the formation of byproducts. researchgate.net

Stereoselective Synthesis: When chiral centers are present in the molecule, controlling the stereochemistry becomes paramount. Thio-Mitsunobu reactions can convert alcohols to thioethers with inversion of configuration. nih.gov Another approach involves the use of isothiouronium salts as deoxasulfenylating agents, which also proceeds with clean inversion of configuration for many substrates. nih.gov Electrochemical methods have also been developed for the stereoselective synthesis of allylic thioethers from allylic iodides and disulfides under transition-metal-free conditions. acs.org Furthermore, the thianthrenation of olefins has been shown to proceed with regio- and stereoselectivity, providing versatile alkenyl electrophiles for subsequent cross-coupling reactions. nih.gov

Advancements in Green Chemistry Methodologies for Thioether Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the context of thioether synthesis, this translates to developing methods that use less toxic reagents, milder reaction conditions, and more sustainable solvents.

Several advancements have been made in this area. For example, the use of solid acid catalysts, such as silica-alumina, allows for the synthesis of thioethers from alcohols and thiols under solvent-free conditions, with water being the only byproduct. nih.govbeilstein-journals.org This approach avoids the use of toxic alkyl halides typically employed in traditional methods. nih.gov Another green strategy involves the use of xanthates as odorless and stable thiol surrogates, which can react with alkyl or aryl halides to form thioethers under transition-metal-free and base-free conditions. mdpi.com

The development of photocatalytic methods also aligns with green chemistry principles. Visible-light-mediated reactions can often be conducted under mild conditions without the need for harsh reagents. organic-chemistry.org Additionally, research into using oxygenated sulfur compounds like sulfinates and sulfonyl derivatives as thiol surrogates is gaining traction, as these are often more stable and less odorous than thiols. polyu.edu.hk The use of elemental sulfur in multicomponent reactions catalyzed by copper under aqueous conditions represents another sustainable approach to aryl sulfide (B99878) synthesis. mdpi.com

Spectroscopic Characterization and Structural Elucidation of Benzene, 5 Phenoxypentyl Thio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like Benzene (B151609), ((5-phenoxypentyl)thio)-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the local electronic environments of the atoms.

The ¹H NMR spectrum of Benzene, ((5-phenoxypentyl)thio)- is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the oxygen and sulfur atoms and the anisotropic effects of the benzene rings.

The protons directly attached to the two aromatic rings will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns will depend on the substitution pattern and the electronic influence of the thioether and phenoxy groups. The protons on the phenyl ring attached to the sulfur atom are anticipated to be deshielded compared to unsubstituted benzene (δ 7.34 ppm), while the protons on the phenoxy group will also show characteristic shifts in this aromatic region.

The aliphatic protons of the pentyl chain will resonate in the upfield region of the spectrum. The protons on the carbon adjacent to the sulfur atom (-S-CH₂-) are expected to appear in the range of δ 2.0-2.5 ppm. libretexts.org Similarly, the protons on the carbon adjacent to the oxygen atom (-O-CH₂-) of the phenoxy group will be deshielded and are predicted to have chemical shifts in the range of δ 3.4-4.5 ppm. libretexts.org The protons on the three central methylene (B1212753) groups of the pentyl chain will likely produce overlapping multiplets in the δ 1.4-1.8 ppm region. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, ((5-phenoxypentyl)thio)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅-S) | 7.0 - 7.5 | Multiplet |

| Aromatic Protons (C₆H₅-O) | 6.8 - 7.3 | Multiplet |

| -O-CH₂- | 3.9 - 4.1 | Triplet |

| -S-CH₂- | 2.8 - 3.0 | Triplet |

| -CH₂-CH₂-CH₂- | 1.4 - 1.8 | Multiplet |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides a detailed map of the carbon framework of Benzene, ((5-phenoxypentyl)thio)-. Due to the symmetry of the unsubstituted benzene ring, it shows a single peak at approximately 128 ppm. docbrown.infofiveable.me In the target molecule, the substitution will lead to multiple signals for the aromatic carbons.

The carbon atoms of the two benzene rings will resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly bonded to the oxygen and sulfur atoms (ipso-carbons) will have distinct chemical shifts influenced by the electronegativity and bonding characteristics of these heteroatoms. The remaining aromatic carbons will show a pattern of signals that can be used to confirm the substitution pattern.

The aliphatic carbons of the pentyl chain will appear in the upfield region of the spectrum. The carbon atom bonded to the oxygen of the phenoxy group (-O-CH₂-) is expected to be the most deshielded of the aliphatic carbons, with a predicted chemical shift in the range of 60-70 ppm. The carbon atom attached to the sulfur atom (-S-CH₂-) will likely resonate in the range of 30-40 ppm. The other methylene carbons of the pentyl chain will have chemical shifts in the typical alkane region of 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, ((5-phenoxypentyl)thio)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-O) | 155 - 160 |

| Aromatic Carbons (C-S) | 135 - 140 |

| Aromatic Carbons (ortho, meta, para) | 115 - 130 |

| -O-CH₂- | 65 - 70 |

| -S-CH₂- | 30 - 35 |

| -CH₂-CH₂-CH₂- | 20 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Benzene, ((5-phenoxypentyl)thio)- is expected to show a combination of absorption bands characteristic of its constituent functional groups: the aromatic rings, the ether linkage, and the thioether linkage.

The presence of the benzene rings will be indicated by several characteristic absorptions. These include C-H stretching vibrations for the sp² hybridized carbons of the aromatic ring, which typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations of the aromatic rings are expected to produce sharp bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orgpressbooks.pub Additionally, strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene rings. libretexts.org

The ether functional group (C-O-C) will exhibit a strong, characteristic C-O stretching absorption band in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The thioether linkage (C-S-C) is expected to show a weak C-S stretching vibration in the range of 710-570 cm⁻¹. The aliphatic sp³ C-H stretching vibrations from the pentyl chain will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for Benzene, ((5-phenoxypentyl)thio)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp |

| C-O Stretch (Ether) | 1300 - 1000 | Strong |

| Aromatic C-H Bend (oop) | 900 - 675 | Strong |

| C-S Stretch (Thioether) | 710 - 570 | Weak |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of Benzene, ((5-phenoxypentyl)thio)- dictates the nature of its intermolecular interactions. The primary forces at play would be van der Waals forces, specifically London dispersion forces, arising from the nonpolar phenyl and pentyl groups. The presence of the ether oxygen and the sulfur atom introduces some polarity to the molecule, leading to dipole-dipole interactions. quizlet.comucalgary.ca

Hydrogen bonding is not expected to be a dominant intermolecular force for this compound in a pure state, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. libretexts.orglibretexts.org However, the ether oxygen and, to a lesser extent, the sulfur atom can act as hydrogen bond acceptors if the compound is in the presence of a hydrogen bond donor, such as water or an alcohol. quizlet.comucalgary.ca The lone pairs of electrons on the ether oxygen can interact with the partial positive charge of a hydrogen atom in a donor molecule. quizlet.com

In the solid state, the packing of the molecules would be influenced by the need to maximize favorable van der Waals contacts. The flexible pentyl chain would allow for various conformations to optimize these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Benzene, ((5-phenoxypentyl)thio)- is predicted to be dominated by the electronic transitions of the phenoxy and phenylthio chromophores. A chromophore is the part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of light in the ultraviolet and visible regions.

The phenoxy group is expected to exhibit absorption bands characteristic of a substituted benzene ring. Typically, these include a strong absorption band around 200-220 nm (the E-band) and a weaker, more structured band around 250-280 nm (the B-band) arising from π → π* transitions. The presence of the ether oxygen, an auxochrome, can cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene. researchgate.netspectrabase.comuv-vis-spectral-atlas-mainz.org

The phenylthio group will also contribute to the UV-Vis spectrum. The sulfur atom, being less electronegative than oxygen, can also interact with the π-system of the benzene ring, influencing the energy of the electronic transitions. Aromatic sulfides are known to have characteristic UV absorption bands. acs.org

Table 1: Predicted UV-Vis Absorption Maxima for Benzene, ((5-phenoxypentyl)thio)-

| Chromophore | Predicted λmax (nm) | Transition Type |

| Phenoxy | ~270-280 | π → π* (B-band) |

| Phenylthio | ~250-260 | π → π* |

Note: These are estimated values based on data for analogous compounds.

The photophysical behavior of Benzene, ((5-phenoxypentyl)thio)- would be governed by the de-excitation pathways of its electronically excited states. While fluorescence from the phenyl ether moiety is possible, aromatic sulfides are known to exhibit phosphorescence. ucf.edu This is due to the "heavy atom effect" of sulfur, which promotes intersystem crossing from the singlet excited state to the triplet excited state. The subsequent radiative decay from the triplet state to the ground state results in phosphorescence, which is characterized by a longer lifetime and emission at a longer wavelength compared to fluorescence.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. While there is no direct evidence to suggest that Benzene, ((5-phenoxypentyl)thio)- would be an AIE-active compound, this property often arises in molecules with rotatable aromatic groups where intramolecular rotations in solution lead to non-radiative decay, a process that is restricted upon aggregation. The structure of this compound, with its flexible linker, could potentially allow for such behavior under specific conditions. Further experimental investigation would be required to confirm any AIE properties. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Benzene, ((5-phenoxypentyl)thio)-, the nominal molecular mass is 272 g/mol , calculated from the most abundant isotopes of its constituent elements (C₁₇H₂₀OS). High-resolution mass spectrometry would be able to determine the exact mass to several decimal places, confirming the molecular formula.

The isotopic pattern in the mass spectrum would provide further confirmation of the elemental composition. The presence of sulfur is particularly notable, as it has a characteristic isotopic signature. The most abundant isotope of sulfur is ³²S, but it also has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.2%. This results in a small but distinct M+2 peak in the mass spectrum, where M is the mass of the molecular ion containing only the most abundant isotopes.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of Benzene, ((5-phenoxypentyl)thio)-

| Ion | Relative Abundance (%) |

| M (C₁₇H₂₀³²S¹⁶O) | 100 |

| M+1 | ~19.5 |

| M+2 | ~5.5 |

Note: These are theoretical abundances calculated based on the natural isotopic distribution of the elements.

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable information about the molecule's structure. The fragmentation pattern of Benzene, ((5-phenoxypentyl)thio)- is expected to be influenced by the cleavage of bonds at energetically favorable positions, such as alpha to the ether oxygen and the thioether sulfur. libretexts.orgmiamioh.edulibretexts.orgnih.gov

Key predicted fragmentation pathways include:

Alpha-cleavage next to the sulfur atom: This is a common fragmentation pathway for thioethers and would lead to the formation of a stable benzyl-type cation or a cation stabilized by the sulfur atom. nih.govyoutube.comresearchgate.net

Cleavage of the C-O bond of the ether: This could lead to the formation of a phenoxy radical and a corresponding cation, or a phenol (B47542) cation after rearrangement. nist.gov

Cleavage of the pentyl chain: Fragmentation of the alkyl chain can occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Benzene, ((5-phenoxypentyl)thio)-

| m/z | Proposed Fragment Structure |

| 272 | [C₁₇H₂₀OS]⁺ (Molecular Ion) |

| 179 | [C₆H₅O(CH₂)₅]⁺ |

| 109 | [C₆H₅S]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The relative intensities of these peaks would depend on the ionization conditions.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

No published data is available for the single crystal X-ray diffraction of Benzene, ((5-phenoxypentyl)thio)-. Therefore, a discussion of its solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, cannot be provided.

Analysis of Intermolecular Contacts and Crystal Packing (Hirshfeld Surface Analysis)

As no crystallographic data exists for Benzene, ((5-phenoxypentyl)thio)-, a Hirshfeld surface analysis to investigate its intermolecular contacts and crystal packing has not been performed. Consequently, no information can be presented on this topic.

Computational Chemistry and Theoretical Investigations of Benzene, 5 Phenoxypentyl Thio

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties by approximating the electron density of a system. For a molecule like "Benzene, ((5-phenoxypentyl)thio)-", DFT can elucidate its three-dimensional structure, electronic characteristics, and the distribution of charge across the molecule.

The flexible nature of the pentyl chain in "Benzene, ((5-phenoxypentyl)thio)-" means that the molecule can adopt numerous spatial arrangements, or conformations. Geometry optimization is a computational process that seeks to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on its potential energy surface. For flexible molecules, a thorough conformational analysis is crucial to identify the global minimum energy structure as well as other low-energy conformers that may be populated under ambient conditions. mdpi.comchemrxiv.org

The conformational landscape of "Benzene, ((5-phenoxypentyl)thio)-" would be explored by systematically rotating the dihedral angles along the C-C, C-O, and C-S bonds of the pentyl chain. Each resulting conformer is then subjected to geometry optimization to find the nearest local energy minimum. The relative energies of these optimized conformers are then compared to identify the most stable structures. Such analyses for flexible thioethers have shown that even with advanced computational methods, accurately modeling these systems can be challenging. mdpi.com

Illustrative Optimized Geometric Parameters

While specific experimental data for "Benzene, ((5-phenoxypentyl)thio)-" is not available, DFT calculations could provide the following hypothetical optimized geometric parameters for its lowest energy conformer.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-S (thioether) | 1.80 Å |

| C-O (ether) | 1.37 Å | |

| C-C (aliphatic) | 1.54 Å | |

| C=C (aromatic) | 1.40 Å | |

| Bond Angle | C-S-C | 100.5° |

| C-O-C | 118.0° | |

| Dihedral Angle | C-C-S-C | ~60-180° |

| C-C-O-C | ~180° | |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar chemical structures. |

The arrangement of electrons within a molecule dictates its chemical behavior. DFT provides a detailed picture of the electronic structure, offering insights into reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical stability. schrodinger.comwuxibiology.com A smaller gap generally suggests higher reactivity. wuxibiology.com

For "Benzene, ((5-phenoxypentyl)thio)-", the HOMO is expected to have significant contributions from the sulfur atom of the thioether group and the π-system of the phenyl ring, as sulfur is known to be a good electron donor. msu.edu The LUMO is likely to be distributed over the aromatic rings. The presence of both electron-donating (phenoxy and thioether) and aromatic moieties would influence the HOMO-LUMO gap. acs.org

Illustrative Frontier Molecular Orbital Energies

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar chemical structures. researchgate.net |

Understanding how charge is distributed within a molecule is fundamental to predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Population Analysis (NPA) assign partial charges to each atom in the molecule, providing a quantitative picture of charge distribution. acs.org

In "Benzene, ((5-phenoxypentyl)thio)-", the electronegative oxygen and sulfur atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. msu.edu The aromatic rings will exhibit a more complex charge distribution due to the delocalized π-electrons.

Illustrative Atomic Charges

| Atom/Group | Hypothetical Mulliken Charge (a.u.) | Hypothetical Natural Charge (a.u.) |

| Sulfur | -0.15 | -0.25 |

| Oxygen | -0.55 | -0.65 |

| Phenyl Ring (attached to S) | -0.05 | -0.10 |

| Phenoxy Ring | -0.12 | -0.20 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar chemical structures. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. Red-colored regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue-colored regions indicate positive potential (electron-poor areas, attractive to nucleophiles).

For "Benzene, ((5-phenoxypentyl)thio)-", the MEP map would likely show negative potential around the oxygen and sulfur atoms, highlighting their nucleophilic character. The hydrogen atoms of the aromatic rings would likely show regions of positive potential, indicating their susceptibility to nucleophilic attack.

Fukui functions are a more sophisticated tool derived from DFT that quantify the reactivity of different sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic attack (where the Fukui function for electron addition is high) and electrophilic attack (where the Fukui function for electron removal is high). Local reactivity descriptors, such as local softness and the electrophilicity index, further refine these predictions. While powerful, the interpretation of Fukui functions can be complex, especially in cases where negative values arise. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts, Electronic Transitions)

No published studies were found that specifically predict the spectroscopic parameters of Benzene (B151609), ((5-phenoxypentyl)thio)- through computational methods. Such an analysis would typically involve quantum chemical calculations to determine properties like IR spectra, NMR chemical shifts, and UV-Vis absorption spectra.

Thermodynamic Property Calculations at Different Conditions

There is no available research detailing the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for Benzene, ((5-phenoxypentyl)thio)- under varying temperature and pressure conditions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

A Natural Bond Orbital (NBO) analysis, which would provide insights into electron delocalization and hyperconjugative interactions within the molecular structure of Benzene, ((5-phenoxypentyl)thio)-, has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulations to assess the conformational landscape, dynamics, and flexibility of the pentyl chain and the orientation of the terminal phenyl and phenoxy groups of Benzene, ((5-phenoxypentyl)thio)- have not been documented.

Research investigating the influence of different solvents on the conformation and behavior of Benzene, ((5-phenoxypentyl)thio)-, or studies on its intermolecular interactions through MD simulations, are not available.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

No computational Structure-Activity Relationship (SAR) studies for Benzene, ((5-phenoxypentyl)thio)- have been published. Such research would be essential for understanding how its structural features relate to any potential biological or chemical activity.

No Information Found on the Computational Chemistry of Benzene, ((5-phenoxypentyl)thio)-

A thorough search of available scientific literature and databases has revealed no specific information regarding the computational chemistry, theoretical investigations, reaction mechanisms, or energy landscapes of the chemical compound Benzene, ((5-phenoxypentyl)thio)- .

Efforts to gather data for an article structured around its theoretical elucidation were unsuccessful. The search yielded results for related but structurally distinct molecules, including studies on benzene alkylation, the decomposition of phenol (B47542), and the synthesis of various other benzene derivatives. However, none of these sources directly address the target compound, "Benzene, ((5-phenoxypentyl)thio)-".

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and focuses solely on the specified chemical compound. The absence of published research on this particular molecule means that no data is available to populate the requested sections on its computational and theoretical properties.

Therefore, the generation of an article with detailed research findings, data tables, and an analysis of the reaction mechanisms and energy landscapes for "Benzene, ((5-phenoxypentyl)thio)-" cannot be fulfilled at this time due to a lack of available scientific information.

Advanced Reactivity and Mechanistic Studies of Benzene, 5 Phenoxypentyl Thio

Reactions Involving the Thioether Moiety

The thioether group (C-S-C) is the primary site of reactivity in Benzene (B151609), ((5-phenoxypentyl)thio)-. Its chemistry is characterized by the nucleophilicity of the sulfur atom and the ability of the adjacent carbon-sulfur bonds to undergo cleavage under various conditions.

Mechanisms of C-S Bond Cleavage and Formation

The formation of the thioether linkage in Benzene, ((5-phenoxypentyl)thio)- typically proceeds via nucleophilic substitution, such as the reaction of a thiolate with an alkyl halide in a process analogous to the Williamson ether synthesis. masterorganicchemistry.comyoutube.com The cleavage of the resulting C–S bonds is a more complex process that can be initiated through several distinct mechanistic pathways. researchgate.netrsc.orgresearchgate.netcapes.gov.br

The sulfur atom in the thioether is nucleophilic and can react with electrophiles. youtube.com This initial attack forms a sulfonium (B1226848) ion, which significantly weakens the adjacent C–S bonds by turning the sulfur into a good leaving group. youtube.comyoutube.comlibretexts.org Subsequent nucleophilic attack on one of the adjacent carbon atoms leads to the cleavage of the C–S bond.

For Benzene, ((5-phenoxypentyl)thio)-, electrophilic activation would involve the sulfur atom attacking an electrophile (E+), forming a phenoxypentyl)phenylsulfonium species. A nucleophile (Nu-) can then attack either the benzylic carbon or the pentyl chain carbon, leading to C-S bond scission.

Recent studies have demonstrated metal-free methods for C(sp³)–S bond cleavage using halogenating agents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents generate halosulfonium intermediates that facilitate the bond cleavage. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the formation of these transient sulfonium salts, which are then susceptible to nucleophilic attack or further transformation. organic-chemistry.orgresearchgate.net

While less common than electrophilic activation, direct nucleophilic attack at the sulfur atom can occur, particularly if the sulfur is rendered electrophilic by an electron-withdrawing group. acsgcipr.org This "umpolung" (polarity inversion) strategy makes the sulfur atom the electrophilic center. acsgcipr.org For a molecule like Benzene, ((5-phenoxypentyl)thio)-, this would require prior modification of the thioether to activate the sulfur towards nucleophilic attack. For instance, conversion to a thiosulfonate would make the sulfur susceptible to attack by a carbon nucleophile. acsgcipr.org

C–S bonds can be cleaved through radical mechanisms, often initiated by photolysis or reaction with radical initiators. nih.gov In the context of thioethers, hydroxyl radicals (HO•), for example, can react via a one-electron oxidation pathway. nih.gov This typically involves the initial addition of the radical to the sulfur atom. mdpi.com

For Benzene, ((5-phenoxypentyl)thio)-, a radical initiator could lead to homolytic cleavage of either the C(aryl)-S bond or the C(alkyl)-S bond, generating a phenylthiyl radical and a 5-phenoxypentyl radical, or a phenyl radical and a ((5-phenoxypentyl)thio) radical, respectively. These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated bonds, or recombination. nih.gov Thiyl radicals are known to react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can further rearrange to sulfonyl radicals (RSO₂•). nih.gov

Transition metals are highly effective in mediating the activation and cleavage of C–S bonds. researchgate.netrsc.orgresearchgate.net Catalytic systems, often employing metals like palladium, nickel, and copper, can facilitate cross-coupling reactions where the thioether acts as an electrophilic partner. capes.gov.brdicp.ac.cn The general mechanism involves the oxidative addition of the C–S bond to a low-valent transition metal center. dicp.ac.cn This step is often the key to initiating a catalytic cycle. dicp.ac.cn

In the case of Benzene, ((5-phenoxypentyl)thio)-, a transition metal catalyst (M) could insert into either the C(aryl)-S or the C(alkyl)-S bond. Oxidative addition to the C(aryl)-S bond is generally more facile. This forms a metal-sulfur complex which can then undergo further reactions like transmetalation and reductive elimination to form new C-C or C-heteroatom bonds. researchgate.netdicp.ac.cn This strategy provides an alternative to traditional cross-coupling reactions that use organohalides. capes.gov.br

Table 1: Comparison of C-S Bond Cleavage Mechanisms

| Mechanism | Initiating Species/Reagent | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Electrophilic Activation | Electrophiles (e.g., H+, alkyl halides, NBS) | Sulfonium Ion | Substitution at carbon adjacent to sulfur |

| Nucleophilic Attack | Carbon Nucleophiles (on activated sulfur) | N/A | Formation of a new thioether |

| Radical Pathways | Radical Initiators, Light | Thiyl and Carbon Radicals | Variety of products from radical reactions |

| Transition Metal-Mediation | Low-valent Transition Metals (Pd, Ni, Cu) | Organometallic Complex | Cross-coupling products |

Oxidation Chemistry of Thioethers (Sulfoxidation, Sulfone Formation)

The sulfur atom in a thioether is readily oxidized. The oxidation of Benzene, ((5-phenoxypentyl)thio)- can proceed in two stages: first to the corresponding sulfoxide (B87167) and then further to the sulfone. The selectivity of these oxidation steps is a key aspect of thioether chemistry. acsgcipr.org

The initial oxidation converts the thioether to a sulfoxide. A variety of oxidizing agents can accomplish this, including hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), and ozone (O₃). masterorganicchemistry.comacsgcipr.org Careful control of reaction conditions, such as stoichiometry and temperature, is often necessary to prevent over-oxidation to the sulfone. acsgcipr.org For instance, using one equivalent of the oxidant typically favors the formation of the sulfoxide. youtube.com

Further oxidation of the sulfoxide yields the corresponding sulfone. This step generally requires stronger oxidizing agents or more forcing conditions than the initial sulfoxidation. acsgcipr.orgrsc.org Many reagents that oxidize thioethers to sulfoxides will, with excess reagent or longer reaction times, produce the sulfone. rsc.orgresearchgate.net

Catalytic methods using terminal oxidants like H₂O₂ or O₂ are considered greener alternatives to stoichiometric reagents. acsgcipr.org For example, titanosilicate zeolites have been shown to catalyze the oxidation of sulfides with H₂O₂, and the selectivity between the sulfoxide and sulfone can be controlled. researchgate.netuea.ac.uk

Table 2: Common Reagents for Thioether Oxidation

| Reagent | Product(s) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., Ti-zeolite, NbC, TaC) researchgate.netorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control for selectivity masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxide, Sulfone | Controlled conditions to avoid C-C cleavage |

| Selectfluor | Sulfoxide, Sulfone | Uses H₂O as the oxygen source organic-chemistry.org |

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in "Benzene, ((5-phenoxypentyl)thio)-" towards electrophilic aromatic substitution is primarily governed by the electronic properties of the sulfur atom in the thioether linkage.

The thioether group (-S-) directly attached to the benzene ring plays a crucial role in modulating the ring's reactivity towards electrophiles. Sulfur, being less electronegative than oxygen, can donate its lone pair of electrons into the aromatic π-system through resonance, thereby activating the ring. This activation makes the ring more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted benzene. numberanalytics.comlibretexts.org This activating effect is, however, modest due to the larger size of the sulfur atom and the less effective overlap of its 3p orbitals with the 2p orbitals of the carbon atoms in the benzene ring.

The phenoxy group, located at the terminus of the pentyl chain, has a negligible direct electronic influence on the reactivity of the phenylthio aromatic ring due to the insulating effect of the five-carbon aliphatic chain. Its presence is more likely to exert steric effects or participate in intramolecular interactions in specific reaction conformations.

The directing effect of the thioether group is a key factor in determining the regioselectivity of electrophilic aromatic substitution reactions. The sulfur atom, through resonance donation of its lone pair, increases the electron density at the ortho and para positions of the benzene ring. youtube.comlibretexts.org This stabilization of the corresponding cationic intermediates (arenium ions) directs incoming electrophiles to these positions. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, ((5-phenoxypentyl)thio)-

| Electrophilic Reaction | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃/H₂SO₄ | ortho-Nitro and para-Nitro substituted products | The thioether group is an ortho, para-director. youtube.commasterorganicchemistry.comyoutube.comyoutube.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho-Halo and para-Halo substituted products | The thioether group directs the halogen to the activated positions. youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | para-Acyl substituted product | Due to the steric hindrance of the bulky acyl group and the ((5-phenoxypentyl)thio)- substituent, the para position is favored. youtube.com |

| Sulfonation | SO₃/H₂SO₄ | para-Sulfonic acid substituted product | The bulky sulfonyl group will preferentially add to the less sterically hindered para position. masterorganicchemistry.comorganicchemistrytutor.com |

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, can play a significant role in the transformations of "Benzene, ((5-phenoxypentyl)thio)-". pharmacy180.comyoutube.com For instance, the conformation of the pentyl chain can influence the accessibility of the aromatic ring to incoming reagents.

One key stereoelectronic effect to consider is the interaction between the sulfur lone pairs and the π-system of the aromatic ring. For effective resonance donation, the sulfur lone pair orbital must be aligned with the p-orbitals of the benzene ring. Rotational barriers around the C-S bond might influence the extent of this alignment and, consequently, the activation of the ring.

Furthermore, in reactions involving the side chain, the geometry of the transition state will be dictated by stereoelectronic requirements. For example, any E2 elimination reactions on the pentyl chain would necessitate an anti-periplanar arrangement of the proton being removed and the leaving group. pharmacy180.com

Investigations into Side-Chain Reactivity and Functional Group Interconversions on the Pentyl Linker

The pentyl linker in "Benzene, ((5-phenoxypentyl)thio)-" offers multiple sites for chemical modification, allowing for a range of functional group interconversions. The reactivity of the side-chain is influenced by the adjacent thioether and distant phenoxy groups.

The carbon atom attached to the sulfur (the benzylic-like position) is activated towards certain reactions. However, unlike a true benzylic carbon, this activation is less pronounced. The thioether itself can be a site of reaction, for example, oxidation.

Table 2: Potential Side-Chain Reactions and Functional Group Interconversions

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Oxidation of Thioether | H₂O₂, m-CPBA | Sulfoxide, Sulfone | The sulfur atom can be oxidized to a sulfoxide (R-SO-R') and further to a sulfone (R-SO₂-R'). masterorganicchemistry.com |

| Cleavage of Ether Linkage | Strong acids (e.g., HBr, HI) | 5-(phenylthio)pentan-1-ol and Phenol (B47542) | Ethers can be cleaved under harsh acidic conditions. brainkart.com |

| Nucleophilic Substitution on the Pentyl Chain | Nucleophiles (e.g., CN⁻, N₃⁻) | Introduction of new functional groups | Requires a suitable leaving group on the pentyl chain, which could be introduced via other reactions. vanderbilt.edu |

| Radical Halogenation | NBS (N-Bromosuccinimide) | Bromination on the pentyl chain | Free radical halogenation can occur at various positions on the alkyl chain. |

Investigations into the selective functionalization of the pentyl chain could lead to the synthesis of a variety of derivatives with tailored properties. For instance, the introduction of a hydroxyl group or an amine on the chain could significantly alter the molecule's polarity and potential applications. The synthesis of such derivatives would likely involve multi-step sequences, taking advantage of the differential reactivity of the various positions along the pentyl linker. vanderbilt.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.